molecular formula C6H4F4N2O2 B2546385 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1823745-96-5

1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2546385
CAS No.: 1823745-96-5
M. Wt: 212.104
InChI Key: ZTYIAENWCNQZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of difluoromethyl groups enhances its reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of two difluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,3-bis(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O2/c7-4(8)3-2(5(13)14)1-12(11-3)6(9)10/h1,4,6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIAENWCNQZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.